molecular formula C17H17FN2O3 B1209060 4-[(3-Fluorophenyl)methyl-(3-pyridinylmethyl)amino]-4-oxobutanoic acid

4-[(3-Fluorophenyl)methyl-(3-pyridinylmethyl)amino]-4-oxobutanoic acid

Cat. No. B1209060
M. Wt: 316.33 g/mol
InChI Key: CLTYJNKBJYAQSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3-fluorophenyl)methyl-(3-pyridinylmethyl)amino]-4-oxobutanoic acid is an organofluorine compound.

Scientific Research Applications

Structural and Molecular Analysis

  • Crystal Structure and Stability : The crystal structure and stability of derivatives of 4-oxobutanoic acid have been extensively studied. For example, a study by Ashfaq et al. (2021) focused on a derivative known as BFAOB, analyzing its crystal packing and non-covalent interactions.

Spectroscopy and Computational Analysis

  • Vibrational and Molecular Structure Analysis : Investigations such as those by Raju et al. (2015) have used techniques like FT-IR and NMR for structural confirmation and analysis of related compounds.
  • Theoretical Studies for Reactivity : Studies like that of Vanasundari et al. (2018) have utilized DFT calculations and molecular docking to understand the reactivity and potential biological activities of these compounds.

Potential Therapeutic Applications

  • Neuroprotective Agents : Research such as that by Drysdale et al. (2000) has explored derivatives of 4-oxobutanoic acid as inhibitors of kynurenine-3-hydroxylase, indicating potential neuroprotective effects.
  • Antiproliferative Activity : Studies like Yurttaş et al. (2022) have synthesized and evaluated derivatives for their antiproliferative activity, suggesting potential applications in cancer research.

Synthesis and Reactivity

  • Synthesis Techniques : Research on synthesis methods, as seen in Grayson and Tuite (1986), provides insights into efficient production methods of these compounds.
  • Reactivity with Other Compounds : Investigations like Amalʼchieva et al. (2022) have studied the reactivity of 4-oxobutanoic acid derivatives with other chemicals, contributing to a deeper understanding of their chemical properties.

Optical and Electronic Properties

  • Fluorescent Probes for Medical Diagnosis : The work by Fa et al. (2015) on the synthesis of fluorescent probes for β-amyloids indicates the potential of these compounds in Alzheimer’s disease diagnosis.

properties

Product Name

4-[(3-Fluorophenyl)methyl-(3-pyridinylmethyl)amino]-4-oxobutanoic acid

Molecular Formula

C17H17FN2O3

Molecular Weight

316.33 g/mol

IUPAC Name

4-[(3-fluorophenyl)methyl-(pyridin-3-ylmethyl)amino]-4-oxobutanoic acid

InChI

InChI=1S/C17H17FN2O3/c18-15-5-1-3-13(9-15)11-20(16(21)6-7-17(22)23)12-14-4-2-8-19-10-14/h1-5,8-10H,6-7,11-12H2,(H,22,23)

InChI Key

CLTYJNKBJYAQSI-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)CN(CC2=CN=CC=C2)C(=O)CCC(=O)O

Canonical SMILES

C1=CC(=CC(=C1)F)CN(CC2=CN=CC=C2)C(=O)CCC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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